tert-Butyl 4-cyano-5,6-dihydropyridine-1(2H)-carboxylate
Overview
Description
tert-Butyl 4-cyano-5,6-dihydropyridine-1(2H)-carboxylate: is a chemical compound that belongs to the class of dihydropyridines. Dihydropyridines are commonly known for their role in medicinal chemistry, particularly as calcium channel blockers used in the treatment of cardiovascular diseases.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 4-cyano-5,6-dihydropyridine-1(2H)-carboxylate typically involves multi-step organic reactions. One common method includes the Hantzsch dihydropyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and a nitrogen source such as ammonium acetate under reflux conditions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the Hantzsch synthesis for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 4-cyano-5,6-dihydropyridine-1(2H)-carboxylate can undergo various chemical reactions, including:
Oxidation: Conversion to pyridine derivatives using oxidizing agents like potassium permanganate.
Reduction: Reduction of the cyano group to an amine using hydrogenation techniques.
Substitution: Nucleophilic substitution reactions at the cyano group or the ester group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or alcohols under basic conditions.
Major Products Formed
Oxidation: Pyridine derivatives.
Reduction: Amino-dihydropyridine derivatives.
Substitution: Substituted dihydropyridine derivatives.
Scientific Research Applications
Chemistry
In chemistry, tert-Butyl 4-cyano-5,6-dihydropyridine-1(2H)-carboxylate is used as an intermediate in the synthesis of more complex molecules.
Biology
In biological research, dihydropyridine derivatives are studied for their potential as calcium channel blockers, which can influence various physiological processes.
Medicine
Medicinally, compounds similar to this compound are explored for their potential therapeutic effects in treating cardiovascular diseases.
Industry
In the industrial sector, these compounds can be used in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action for dihydropyridine derivatives typically involves the inhibition of calcium channels. This leads to a decrease in intracellular calcium levels, which can result in vasodilation and reduced blood pressure.
Comparison with Similar Compounds
Similar Compounds
Nifedipine: A well-known calcium channel blocker used in the treatment of hypertension.
Amlodipine: Another calcium channel blocker with a longer duration of action.
Uniqueness
tert-Butyl 4-cyano-5,6-dihydropyridine-1(2H)-carboxylate may offer unique properties such as improved stability or selectivity compared to other dihydropyridine derivatives.
Biological Activity
Introduction
tert-Butyl 4-cyano-5,6-dihydropyridine-1(2H)-carboxylate (CAS No. 873551-20-3) is a heterocyclic compound that has garnered attention for its potential biological activities. This article reviews its synthesis, molecular characteristics, and biological activity, supported by case studies and research findings.
Molecular Characteristics
- Molecular Formula : C₁₁H₁₆N₂O₂
- Molecular Weight : 208.26 g/mol
- Density : 1.1 ± 0.1 g/cm³
- Boiling Point : 319.5 ± 42.0 °C at 760 mmHg
- Flash Point : 147.1 ± 27.9 °C
The compound's structure features a pyridine ring with a cyano and carboxylate group, which may contribute to its biological interactions.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The detailed synthetic pathway can be found in various chemical literature sources, emphasizing the importance of optimizing conditions for yield and purity.
Biological Activity
Research indicates that tert-butyl 4-cyano-5,6-dihydropyridine derivatives exhibit diverse biological activities, particularly in the fields of oncology and pharmacology.
Antitumor Activity
A study published in the Molecules journal highlighted the compound's potential as an antitumor agent. It was noted that derivatives of pyridine compounds often show significant inhibition against various cancer cell lines:
- HeLa Cells (Cervical Cancer) : IC₅₀ values were reported at approximately .
- A375 Cells (Melanoma) : IC₅₀ values around .
- HCT116 Cells (Colon Carcinoma) : IC₅₀ values of were observed, indicating potent antiproliferative effects.
These findings suggest that the compound could serve as a scaffold for developing new antitumor agents targeting specific pathways involved in cancer progression .
The biological activity of tert-butyl 4-cyano-5,6-dihydropyridine is believed to involve the inhibition of key enzymes and pathways associated with cell proliferation and survival:
- CDK Inhibition : Compounds with similar structures have demonstrated inhibitory effects on cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation.
- VEGFR Inhibition : The compound may also inhibit vascular endothelial growth factor receptor (VEGFR), which plays a significant role in tumor angiogenesis.
Case Study 1: In Vitro Assessment
In vitro studies evaluated the effect of tert-butyl 4-cyano-5,6-dihydropyridine on various cancer cell lines. The results indicated a dose-dependent response with significant reductions in cell viability at concentrations as low as .
Case Study 2: Structure-Activity Relationship (SAR)
A comprehensive SAR analysis was conducted to identify structural modifications that enhance biological activity. Modifications to the cyano and carboxylate groups were found to significantly impact potency against specific cancer types.
Properties
IUPAC Name |
tert-butyl 4-cyano-3,6-dihydro-2H-pyridine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2/c1-11(2,3)15-10(14)13-6-4-9(8-12)5-7-13/h4H,5-7H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFQAHPXXVKMPSS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(=CC1)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60738332 | |
Record name | tert-Butyl 4-cyano-3,6-dihydropyridine-1(2H)-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60738332 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
873551-20-3 | |
Record name | tert-Butyl 4-cyano-3,6-dihydropyridine-1(2H)-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60738332 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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